I-BRD9

Catalog No.
S530308
CAS No.
M.F
C22H22F3N3O3S2
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
I-BRD9

Product Name

I-BRD9

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide

Molecular Formula

C22H22F3N3O3S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

I-BRD9; I-BRD-9; I-BRD 9

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

The exact mass of the compound N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide is 497.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

I-BRD9 is a highly potent, cell-active chemical probe specifically engineered to inhibit Bromodomain-containing protein 9 (BRD9), a defining subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. Structurally based on a thienopyridone scaffold, I-BRD9 was developed through iterative structure-based design to exploit the unique acetyl-lysine binding pocket of BRD9. Unlike earlier generation epigenetic tools, I-BRD9 achieves nanomolar target affinity (pIC50 = 7.3) while maintaining rigorous exclusivity against the broader bromodomain and extra-terminal (BET) family. For procurement professionals and medicinal chemists, I-BRD9 represents the definitive benchmark material for isolating BRD9-specific epigenetic functions, serving both as a highly reliable in vitro tool compound and as a validated targeting warhead for the synthesis of BRD9-directed proteolysis-targeting chimeras (PROTACs) [1].

Substituting I-BRD9 with pan-BET inhibitors (such as JQ1) or dual BRD7/9 inhibitors (such as BI-7273) fundamentally compromises experimental integrity and therapeutic hypothesis testing. BRD9 and BRD7 share high sequence homology but belong to distinct chromatin remodeling complexes—BRD9 is exclusive to the ncBAF complex, whereas BRD7 is a component of the PBAF complex. Utilizing a dual inhibitor like BI-7273 makes it impossible to definitively attribute phenotypic responses, such as leukemia cell growth arrest, to a specific complex [1]. Furthermore, using non-selective bromodomain inhibitors triggers profound, off-target transcriptional repression and cytotoxicity driven by BRD4 inhibition. Procurement of I-BRD9 ensures that researchers can selectively perturb ncBAF without confounding PBAF or BET-mediated pathways [2].

Superior Isoform Selectivity for BRD9 over BRD7

A primary procurement driver for I-BRD9 is its ability to distinguish between the highly homologous BRD9 and BRD7 proteins. Quantitative profiling demonstrates that I-BRD9 achieves >200-fold selectivity for BRD9 over BRD7. In stark contrast, the alternative inhibitor BI-7273 functions as a dual inhibitor, showing only a ~6-fold preference (IC50 of 19 nM for BRD9 vs. 117 nM for BRD7) [1]. This massive difference in selectivity index makes I-BRD9 the mandatory choice for assays requiring strict isolation of the ncBAF complex.

Evidence DimensionBRD9 vs. BRD7 Selectivity Ratio
Target Compound DataI-BRD9: >200-fold selectivity for BRD9
Comparator Or BaselineBI-7273: ~6-fold selectivity (Dual inhibitor)
Quantified DifferenceOver 33-fold improvement in isoform selectivity margin
ConditionsIn vitro biochemical binding assays / TR-FRET

Procuring I-BRD9 prevents cross-inhibition of the BRD7/PBAF complex, ensuring that downstream phenotypic data is exclusively tied to BRD9/ncBAF targeting.

Exclusion of BET Family Off-Target Toxicity

Avoiding the BET family (BRD2, BRD3, BRD4) is critical to prevent generalized transcriptional shutdown. I-BRD9 features an optimized amidine motif that drives unfavorable interactions with BET proteins, resulting in a >700-fold selectivity over the BET family (pIC50 = 7.3 for BRD9 vs. 5.3 for BRD4) [1]. Generic bromodomain inhibitors or earlier non-selective compounds (e.g., Compound 16) exhibit submicromolar activity against BRD4, confounding BRD9-specific assays with BRD4-induced cytotoxicity.

Evidence DimensionSelectivity over BRD4 (BET family)
Target Compound DataI-BRD9: >700-fold selectivity
Comparator Or BaselineCompound 16: Non-selective (submicromolar for both BRD9 and BRD4)
Quantified DifferenceComplete elimination of BRD4 off-target binding at standard assay concentrations
ConditionsTR-FRET and BROMOscan profiling panels

Eliminates the risk of BET-driven cytotoxicity, allowing researchers to safely dose cells without triggering broad, non-specific apoptotic pathways.

Validated Endogenous Target Engagement in Complex Lysates

Recombinant protein assays often fail to predict small molecule behavior in native intracellular environments. I-BRD9 has been rigorously validated in chemoproteomic competition binding assays using HUT-78 cell lysates. In this complex matrix, I-BRD9 successfully bound endogenous full-length BRD9 while maintaining >625-fold selectivity against the endogenous BET family member BRD3 [1]. This confirms that the compound's highly tuned selectivity profile translates effectively from purified systems to physiological conditions.

Evidence DimensionEndogenous Protein Selectivity (BRD9 vs BRD3)
Target Compound DataI-BRD9: >625-fold selectivity in cell lysate
Comparator Or BaselineStandard recombinant assay baselines
Quantified DifferenceMaintains >600-fold selectivity in native protein environments
ConditionsChemoproteomic competition binding assay in HUT-78 cell lysate

Guarantees that the compound will perform reliably in complex cellular assays and phenotypic screens, minimizing the risk of failure during in vitro to in vivo translation.

Precursor Suitability for PROTAC Synthesis (dBRD9)

In targeted protein degradation workflows, the choice of target-binding warhead is critical for the efficacy of the resulting PROTAC. The I-BRD9 scaffold has been successfully utilized as the foundation for dBRD9, a highly potent BRD9 degrader. Because I-BRD9 forms a highly specific hydrogen bond to Asn100 in the BRD9 binding pocket without engaging BRD4, PROTACs derived from I-BRD9 achieve targeted degradation of BRD9 at nanomolar concentrations without depleting off-target BET proteins [1].

Evidence DimensionPROTAC Warhead Suitability
Target Compound DataI-BRD9 scaffold: Yields highly selective degraders (e.g., dBRD9)
Comparator Or BaselinePan-BET warheads (e.g., JQ1-based PROTACs like MZ1)
Quantified DifferenceEnables exclusive degradation of the ncBAF subunit without BET complex degradation
ConditionsChemical synthesis and cellular degradation assays

For medicinal chemistry and procurement teams, I-BRD9 serves as a chemically validated, high-affinity anchor for designing custom heterobifunctional degraders.

Epigenetic Target Validation in SWI/SNF-Mutated Cancers

Due to its >200-fold selectivity over BRD7, I-BRD9 is the optimal reagent for deconvoluting the specific dependencies of the ncBAF complex in oncology. It is heavily utilized in models of synovial sarcoma, rhabdoid tumors, and acute myeloid leukemia (AML) to validate BRD9 as a therapeutic target without confounding interference from the PBAF complex [1].

Warhead Procurement for Targeted Protein Degradation (PROTACs)

The highly specific binding mode and favorable physicochemical properties of I-BRD9 make it an ideal precursor for medicinal chemistry programs. It is routinely procured as the target-binding ligand for the synthesis of next-generation heterobifunctional degraders (PROTACs) aimed at eliminating BRD9 in hematological malignancies [2].

Immune Response Pathway Mapping

Because I-BRD9 exhibits >700-fold selectivity over the BET family, it is the preferred tool for studying BRD9-regulated gene expression in immune cells (e.g., Kasumi-1 cell lines). It allows researchers to map immune and inflammatory pathways without triggering the broad transcriptional shutdown and cytotoxicity typically caused by off-target BRD4 inhibition[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

497.10546841 g/mol

Monoisotopic Mass

497.10546841 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H7RSQ28BJ

Drug Indication

Treatment of diarrhoea-predominant irritable bowel Syndrome

Other CAS

522664-63-7

Wikipedia

Ibodutant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 12-20-2024
1: Theodoulou NH, Bamborough P, Bannister AJ, Becher I, Bit RA, Che KH, Chung CW, Dittmann A, Drewes G, Drewry DH, Gordon L, Grandi P, Leveridge M, Lindon M, Michon AM, Molnar J, Robson SC, Tomkinson NC, Kouzarides T, Prinjha RK, Humphreys PG. Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. J Med Chem. 2016 Feb 25;59(4):1425-39. doi: 10.1021/acs.jmedchem.5b00256. Epub 2015 Apr 30. PubMed PMID: 25856009.

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